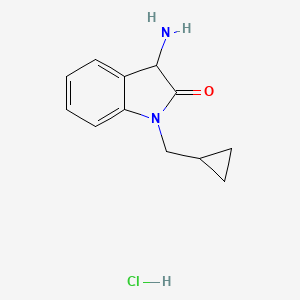
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate, also known as TBFPA, is a widely used synthetic compound in scientific research. It is a colorless to pale yellow powder that is soluble in water and several organic solvents. TBFPA has been used in a variety of applications, including as a catalyst in organic synthesis, a reagent for peptide synthesis, and as a starting material for the synthesis of small molecules. TBFPA has also been used as a building block in the synthesis of a variety of small molecules, including those used as pharmaceuticals, agrochemicals, and cosmetics.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is not fully understood. However, it is believed that tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate acts as a Lewis acid, which means it can act as an electron acceptor. This allows it to form complexes with other molecules, such as enzymes, and to catalyze various reactions. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been shown to interact with proteins, which may explain its use as a blocking agent for enzymes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate are not fully understood. However, it has been shown to interact with proteins, which may explain its use as a blocking agent for enzymes. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been used as a ligand in coordination chemistry, and it is believed that it may interact with metal ions in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a widely available and relatively inexpensive compound, making it an attractive option for scientists. It is also a relatively stable compound with a low toxicity, making it safe to handle and store. Additionally, tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is soluble in both water and organic solvents, making it easy to use in a variety of laboratory applications.
However, tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate does have some limitations for use in laboratory experiments. It is not very soluble in non-polar solvents, which can limit its use in certain applications. Additionally, tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is a relatively reactive compound, which can make it difficult to handle and store.
Direcciones Futuras
There are several potential future directions for research involving tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate. One possibility is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate in pharmaceuticals, agrochemicals, and cosmetics. Finally, research could be done to explore the potential of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate as a catalyst in organic synthesis and as a reagent for peptide synthesis.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is a versatile compound that has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, a reagent for peptide synthesis, and as a starting material for the synthesis of small molecules. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been used as a building block in the synthesis of a variety of small molecules, including those used as pharmaceuticals, agrochemicals, and cosmetics. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been used as a ligand in coordination chemistry and as a blocking agent for enzymes.
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-12-9-18(8-11-20,10-13-21)14-6-4-5-7-15(14)19/h4-7H,8-13,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUHBRWNVQFGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)
![Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1469624.png)

![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)




